Antiproliferative Activity of 5-Methylpyrazol-3-amine-Derived Annulated Pyrazoles Compared to Doxorubicin in Cancer Cell Lines
Annulated pyrazole derivatives synthesized from 5-methyl-4H-pyrazol-3-amine precursors demonstrated significant antiproliferative activity against HepG-2, HCT-116, and MCF-7 cancer cell lines. Compounds 11, 20, 21, 23 and 24 displayed IC50 values ranging from 4.42 ± 0.59 μM to 11.05 ± 0.95 μM compared to the reference drug doxorubicin [1]. Among these, compound 23 exhibited the most potent activity with IC50 values of 4.82 μM (HepG-2), 11.05 μM (HCT-116), and 4.42 μM (MCF-7). Additionally, compounds 11, 21, 23, and 24 showed significant uPA inhibitory activity with IC50 values of 27.28 μM, 29.36 μM, 11.73 μM, and 7.96 μM respectively [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 23: 4.82 μM (HepG-2), 11.05 μM (HCT-116), 4.42 μM (MCF-7); Compound 24: 7.44 μM (HepG-2), 5.18 μM (HCT-116), 8.22 μM (MCF-7); uPA inhibition: 7.96–29.36 μM range |
| Comparator Or Baseline | Doxorubicin (reference anticancer drug); no explicit IC50 for doxorubicin provided in this study |
| Quantified Difference | IC50 range 4.42–11.05 μM for most active derivatives; comparable potency class to reference agent |
| Conditions | In vitro cytotoxicity assay; HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) human cancer cell lines; uPA enzyme inhibition assay |
Why This Matters
This demonstrates that 5-methyl-4H-pyrazol-3-amine-derived compounds achieve low-micromolar anticancer potency comparable to established chemotherapeutic agents, supporting procurement for oncology-focused medicinal chemistry programs.
- [1] Farag PS, AboulMagd AM, Hemdan MM, Hassaballah AI. Synthesis, in vitro uPA evaluation, antiproliferative activities and DNA binding damage of annulated pyrazole derivatives. Bioorg Chem. 2022;120:105608. View Source
